molecular formula C11H18ClN3 B3009741 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 1306606-76-7

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B3009741
CAS No.: 1306606-76-7
M. Wt: 227.74
InChI Key: FKJPMYCEDGQJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group (a five-membered ring), a pyrimidin-2-yl group (a six-membered ring containing two nitrogen atoms), and an ethan-1-amine group (a two-carbon chain with an amine group at one end) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 227.73 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .

Scientific Research Applications

Synthesis and Structural Elucidation

  • A study described the synthesis of various ethan-1-amines, including those with pyrimidinyl substituents, using a cyclization method. These novel compounds were structurally elucidated using NMR techniques (Svete, Šenica, Petek, & Grošelj, 2015).

Chemical Synthesis and Antibacterial Activity

  • Another research focused on the acid-catalyzed synthesis of pyrimidin-2-amine derivatives, leading to the formation of pyrimidine compounds with moderate to good yields. These compounds were also evaluated for their antibacterial activity (Gazizov et al., 2015).

Antimicrobial Properties

  • A synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines was conducted to study their antimicrobial properties. Some synthesized compounds exhibited significant antimicrobial activities (Sirakanyan et al., 2021).

Synthesis and Biological Evaluation

  • Research into pyrimidine derivatives for anti-inflammatory and analgesic activities was conducted, with several derivatives synthesized and screened for these properties (Sondhi et al., 2009).

Inhibition of 15-Lipoxygenase

  • Derivatives of ethane-1,2-diylbis(pyrimidine) were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing promising results (Asghari et al., 2016).

Insecticidal and Antibacterial Potential

  • Synthesis of pyrimidine-linked pyrazole heterocyclics was conducted to evaluate their insecticidal and antibacterial potential, showing notable activity in both fields (Deohate & Palaspagar, 2020).

Anti-tubercular Agents

  • Novel 4,6-diarylpyrimidines and dihydro-1H-pyrazoles were synthesized and showed significant anti-tubercular activity in vitro against Mycobacterium tuberculosis (Pathak et al., 2014).

Anticancer Drug Candidates

  • A series of thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as potent and selective inhibitors for cancer treatment, showing significant tumor growth inhibition in mouse models (Tadesse et al., 2017).

Antimicrobial and Anticancer Activities

  • New N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were synthesized, showing pronounced antimicrobial and anticancer activities (El-Sawy et al., 2013).

Corrosion Inhibition

RIPK1 Inhibitors in Tumor Metastasis

  • A new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors was identified, showing potent activity in a tumor metastasis model (Li et al., 2018).

Properties

IUPAC Name

2-cyclopentyl-1-pyrimidin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPMYCEDGQJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=NC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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